molecular formula C13H16FN B2893920 [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287311-53-7

[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine

Cat. No. B2893920
CAS RN: 2287311-53-7
M. Wt: 205.276
InChI Key: IDEONLZDBOSSAO-UHFFFAOYSA-N
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Description

[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as FUB-APINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound is a member of the indazole family of synthetic cannabinoids and is structurally similar to other compounds such as AB-FUBINACA and 5F-ADB.

Mechanism of Action

The exact mechanism of action of [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood, but it is believed to act as a potent agonist of the CB1 and CB2 receptors. This compound has been shown to produce a range of psychoactive effects, including euphoria, relaxation, and altered sensory perception.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models, including changes in heart rate, blood pressure, and body temperature. This compound has also been shown to produce potent analgesic effects in animal models, which may have potential applications in the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine as a research tool is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the pharmacology of these receptors and their role in mediating the effects of cannabinoids. However, the use of synthetic cannabinoids in laboratory experiments is often restricted due to their potential for abuse and their illegal status in many countries.

Future Directions

There are several potential future directions for research on [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine and other synthetic cannabinoids. One area of interest is the development of more selective and potent compounds that can be used as research tools in the field of cannabinoid pharmacology. Another area of interest is the potential therapeutic applications of synthetic cannabinoids, particularly in the treatment of pain and other neurological disorders. However, further research is needed to fully understand the potential risks and benefits of these compounds.

Synthesis Methods

The synthesis of [3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine typically involves the reaction of a bicyclo[1.1.1]pentane derivative with an amine functional group and a fluoro-substituted phenyl ring. The exact synthesis method is not widely available in the scientific literature, as the production and distribution of synthetic cannabinoids is often illegal and not regulated.

Scientific Research Applications

[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been studied extensively in the scientific community for its potential use as a research tool in the field of cannabinoid pharmacology. This compound has been shown to bind with high affinity to the CB1 and CB2 receptors in the brain, which are responsible for mediating the psychoactive effects of cannabinoids.

properties

IUPAC Name

[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN/c1-9-3-2-4-10(11(9)14)13-5-12(6-13,7-13)8-15/h2-4H,5-8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEONLZDBOSSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C23CC(C2)(C3)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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